molecular formula C11H13NO B1355208 Cyclopentyl(pyridin-4-yl)methanone CAS No. 60148-11-0

Cyclopentyl(pyridin-4-yl)methanone

Cat. No.: B1355208
CAS No.: 60148-11-0
M. Wt: 175.23 g/mol
InChI Key: HWBBYZHHLIGOLW-UHFFFAOYSA-N
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Description

Cyclopentyl(pyridin-4-yl)methanone is an organic compound with the molecular formula C({11})H({13})NO It features a cyclopentyl group attached to a pyridin-4-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(pyridin-4-yl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyridine derivatives. The reaction typically uses cyclopentanone as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens (Cl(_2), Br(_2)) or alkyl halides (R-X).

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

    Reduction: NaBH(_4) in methanol or ethanol, LiAlH(_4) in ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe), alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Cyclopentyl(pyridin-4-yl)methanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which cyclopentyl(pyridin-4-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopentyl(pyridin-4-yl)methanone can be compared with other similar compounds such as:

    Phenyl(pyridin-4-yl)methanone: This compound has a phenyl group instead of a cyclopentyl group, which may alter its chemical reactivity and biological activity.

    Cyclohexyl(pyridin-4-yl)methanone: The cyclohexyl group provides different steric and electronic properties compared to the cyclopentyl group, potentially affecting its interactions and applications.

    Pyridin-4-ylmethanone derivatives: Various derivatives with different substituents on the pyridine ring can exhibit diverse chemical and biological properties.

Properties

IUPAC Name

cyclopentyl(pyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-3-1-2-4-9)10-5-7-12-8-6-10/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBYZHHLIGOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484030
Record name cyclopentyl(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-11-0
Record name Cyclopentyl-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60148-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclopentyl(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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